molecular formula C20H23N5OS B2804920 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide CAS No. 577987-27-0

2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide

Cat. No.: B2804920
CAS No.: 577987-27-0
M. Wt: 381.5
InChI Key: JIIRHPUNJSOHLP-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole-derived acetamide class, characterized by a sulfur-linked triazole core and an N-substituted acetamide moiety. Key structural features include:

  • Triazole ring substituents: A 4-amino group and a 5-(m-tolyl) group (meta-methylphenyl) at positions 4 and 5, respectively.
  • Acetamide side chain: The sulfur atom connects the triazole to the acetamide group, which is further substituted with a 4-isopropylphenyl group.

Properties

IUPAC Name

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5OS/c1-13(2)15-7-9-17(10-8-15)22-18(26)12-27-20-24-23-19(25(20)21)16-6-4-5-14(3)11-16/h4-11,13H,12,21H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIRHPUNJSOHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Thioether Formation:

    Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions, often in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of the nitro group would produce an amine.

Scientific Research Applications

2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key differences in substituents and properties among related compounds:

Compound Name Triazole Substituents (Position 4/5) Acetamide Substituent Key Properties/Activities References
Target Compound : 2-((4-Amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide 4-Amino, 5-(m-tolyl) 4-Isopropylphenyl Hypothesized enhanced H-bonding (amino) and lipophilicity (m-tolyl, isopropylphenyl). N/A
VUAA1 : N-(4-Ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide 4-Ethyl, 5-(3-pyridinyl) 4-Ethylphenyl Orco agonist; activates insect odorant receptors. Melting point/synthesis data not provided.
OLC-12 : 2-((4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)acetamide 4-Ethyl, 5-(4-pyridinyl) 4-Isopropylphenyl Orco agonist; shares acetamide substituent with target compound but differs in triazole groups.
OLC15 : N-(4-Butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide 4-Ethyl, 5-(2-pyridinyl) 4-Butylphenyl Orco antagonist; demonstrates substituent-dependent activity reversal (agonist vs. antagonist).
Compound 6a () : 2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide 4-Allyl, 5-(2-pyridinyl) Unsubstituted acetamide Synthesis: 65% yield, m.p. 182–184°C. Lacks aromatic acetamide substituent.

Biological Activity

The compound 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide is a member of the thio-substituted 1,2,4-triazole class, recognized for its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of the compound features:

  • A triazole ring known for its biological activity.
  • An acetamide moiety that enhances reactivity.
  • Substituents such as m-tolyl and 4-isopropylphenyl , which may influence its pharmacological properties.

The molecular formula is C17H22N6SC_{17}H_{22}N_{6}S, with a molecular weight of approximately 358.46 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several potential therapeutic effects:

Antifungal Activity

Triazole derivatives are often noted for their antifungal properties. Research indicates that compounds in this class can inhibit fungal growth by targeting specific enzymes involved in ergosterol biosynthesis, a critical component of fungal cell membranes.

Antibacterial Properties

Studies have shown that triazole derivatives can exhibit antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism typically involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Effects

Preliminary research suggests that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cells through the modulation of signaling pathways and inhibition of specific oncogenic proteins.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes or cell division.
  • Receptor Modulation : It could interact with specific receptors to modulate signaling pathways relevant to disease processes.
  • Oxidative Stress Induction : Some studies suggest that it may increase oxidative stress in target cells, leading to cell death.

Research Findings and Case Studies

Recent studies have provided insights into the biological activity of this compound:

StudyFindings
Antioxidant Activity A study reported that similar triazole derivatives exhibited antioxidant activity superior to butylated hydroxytoluene (BHT), suggesting potential protective effects against oxidative damage .
Cytotoxicity Assays In vitro assays demonstrated that the compound could significantly reduce cancer cell viability, indicating its potential as an anticancer agent.
Antimicrobial Testing The compound showed promising results against various bacterial strains in preliminary screening tests, warranting further investigation into its antibacterial efficacy.

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